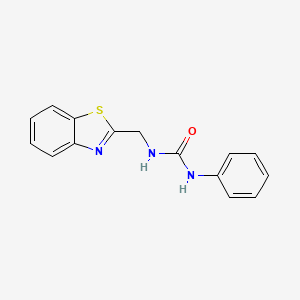![molecular formula C16H19NO3 B7468019 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. It has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and signaling pathways in the body. This leads to the disruption of cellular processes that are essential for the survival and growth of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one have been studied in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. It has also been found to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation is the lack of clinical data on the compound's safety and efficacy in humans.
Future Directions
There are several future directions for the research on 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one. One potential application is in the development of novel anticancer drugs that target specific signaling pathways in cancer cells. The compound's neuroprotective effects also make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
In conclusion, 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antimicrobial, antiviral, and anticancer properties, as well as its neuroprotective effects, make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one involves the reaction of 4-chromanone with 2-methylmorpholine in the presence of a catalyst. The resulting compound is then treated with methyl iodide to obtain the final product. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
properties
IUPAC Name |
7-methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(8-16(18)20-15(14)7-11)10-17-5-6-19-12(2)9-17/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYLXKEFCXKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)



![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)
![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)